molecular formula C14H15N B1670424 Dibenzylamine CAS No. 103-49-1

Dibenzylamine

Cat. No. B1670424
CAS RN: 103-49-1
M. Wt: 197.27 g/mol
InChI Key: BWLUMTFWVZZZND-UHFFFAOYSA-N
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Description

Dibenzylamine is an organic compound with the molecular formula C14H15N . It is an important organic synthesis intermediate, primarily used to produce efficient and non-toxic vulcanization accelerators such as tetrabenzylthiuramdisulfide (TBZTD) and zinc dibenzyldithiocarbamate (ZBEC) . It is also used in the synthesis of penicillin and as a curing agent for rubber and plastic curing .


Synthesis Analysis

Dibenzylamine can be synthesized from phenyl aldehyde, fresh ammoniacal liquor, Tetrabutyl amonium bromide, and Rany-Ni in an autoclave . The reaction is heated to 100°C, and hydrogen is passed into the reactor at 0.5MPa for 60 minutes . After filtration, dibenzylamine is obtained .


Molecular Structure Analysis

The molecular structure of Dibenzylamine consists of two benzyl groups attached to an amine group . The molecular weight is 197.28 g/mol .


Chemical Reactions Analysis

Dibenzylamine has been used in the oxidation of amines to imines . It has also been used in the selective hydrogenation of benzonitrile to benzylamine . Furthermore, it has been used as a derivatization reagent for carbohydrate compounds .


Physical And Chemical Properties Analysis

Dibenzylamine is a colorless to light yellow oily liquid with an ammonia odor . It is soluble in ethanol and ether, but insoluble in water . The molecular weight is 197.28 g/mol .

Scientific Research Applications

Catalysis and Synthesis

  • Facile Synthesis of COF-Supported Reduced Pd-Based Catalyst : Dibenzylamine is used in the synthesis of amines via reductive amination of aldehydes, with high selectivity and under mild conditions. This process is significant in fine chemical and pharmaceutical industries (Liu, Zhang, & Ma, 2021).

  • Synthesis of Dibenzylaminocyclotriphosphazene Derivatives : Research on the reactions of dibenzylamine with cyclotriphosphazene derivatives has led to the creation of novel dibenzylamino compounds, contributing to the field of inorganic chemistry (Beşli et al., 2019).

Electrochemistry

  • Electrochemical Synthesis of Amino-Substituted 1,2-Benzoquinone Derivatives : Dibenzylamine is used in the electrooxidation of catechols, resulting in amino-substituted o-benzoquinones. This process is important for electrochemical synthesis (Nematollahi & Hesari, 2005).

Material Science

  • Thermal-Runaway Retardant in Lithium-Ion Batteries : Dibenzylamine has been investigated as a thermal-runaway retardant for lithium-ion batteries, highlighting its potential in improving battery safety (Shi et al., 2016).

Corrosion Inhibition

  • Corrosion Inhibition in Oil and Gas Acidification : A dibenzylamine-quinoline derivative was synthesized and studied as a corrosion inhibitor, demonstrating effectiveness in protecting mild steel in acidic environments (Li, Wang, & Zhang, 2019).

Pharmaceutical Research

  • Antibacterial Activity of Dibenzildithiocarbamate Derivatives : Dibenzylamine derivatives have been synthesized and evaluated for their antibacterial properties, showing significant activity against certain bacterial strains (Pastrana-Dávila et al., 2021).

Organic Chemistry

  • Synthesis of Chiral β-Amino Acid Derivatives :

Dibenzylamine has been utilized in the stereoselective synthesis of chiral β-amino acid derivatives, essential for the development of β-peptides and 1,3-heterocycles (Szakonyi, Sillanpää, & Fülöp, 2014).

Chemical Synthesis

  • Pressure Synthesis of Dibenzylamine : Research has explored the synthesis of dibenzylamine from benzylamine and benzyl alcohol, demonstrating its potential for large-scale production in chemical industries (Nandi & Das, 2007).

Analytical Chemistry

  • Determination in Baby Bottle Teats : Dibenzylamine has been analyzed in artificial saliva leachates from rubber baby bottle nipples, highlighting its relevance in consumer safety and regulatory compliance (Niessner & Klampfl, 2000).

Pharmacology

  • Blocker of Voltage-Dependent K+ Current in Myocardial Cells : Dibenzylamine has been identified as a novel blocker of the voltage-dependent K+ current in mouse cardiac myocytes, suggesting its potential application in cardiovascular research (Doepner et al., 2001).

Neuropharmacology

  • Potential in Alzheimer's Disease Treatment : A study on cinnamamide-dibenzylamine hybrids has shown promising results in treating Alzheimer's disease, demonstrating the compound's potential as a neurogenic agent with antioxidant and neuroprotective properties (Wang et al., 2017).

Safety And Hazards

Dibenzylamine is harmful if swallowed and causes severe skin burns and eye damage . It also causes skin irritation and serious eye damage . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

N-benzyl-1-phenylmethanamine
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InChI

InChI=1S/C14H15N/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2
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InChI Key

BWLUMTFWVZZZND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H15N
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Related CAS

20455-68-9 (hydrochloride), 72088-84-7 (acetate)
Record name Dibenzylamine
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DSSTOX Substance ID

DTXSID6044355
Record name Dibenzylamine
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Molecular Weight

197.27 g/mol
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Physical Description

Liquid with an ammoniacal odor; [Merck Index] Colorless liquid with a weak odor; [Alfa Aesar MSDS]
Record name Dibenzylamine
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Vapor Pressure

0.00026 [mmHg]
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Product Name

Dibenzylamine

CAS RN

103-49-1
Record name Dibenzylamine
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Record name Benzenemethanamine, N-(phenylmethyl)-
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Record name DIBENZYLAMINE
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Synthesis routes and methods I

Procedure details

S-[(N,N-dibenzyl)aminobutyl]isothiourea, hydrochloride (prepared according to Example 15) was hydrolysed in aqueous ethanolic sodium hydroxide. The solvents were evaporated and the residue taken up in water and extracted 3 times with methylene dichloride. The extracts were dried (MgSO4), filtered and evaporated to give N-(3-mercaptopropy])dibenzylamine.
Name
S-[(N,N-dibenzyl)aminobutyl]isothiourea, hydrochloride
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Synthesis routes and methods II

Procedure details

The dibenzylamine salt of atorvastatin was synthesized by preparing a stock solution of the free acid of atorvastatin (U.S. Pat. No. 5,273,995) in acetonitrile (1 g in 40 mL of ACN). A solution of dibenzylamine was prepared by dissolving 351.05 mg (1.0 equivalents) in acetonitrile (100 mL). The stock solution of atorvastatin free acid was added to the counterion solution with stirring. Over time, additional acetonitrile was added to prevent formation of a gel (100 mL), and the solid was allowed to stir. After 4 days of stirring at ambient temperature, the solids were isolated by vacuum filtration using a Buchner funnel fitted with a paper filter (#2 Whatman). The solids were rinsed with acetonitrile 75 mL), and placed in a 25° C. oven under nitrogen to dry overnight to afford atorvastatin dibenzylamine.
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
gel
Quantity
100 mL
Type
reactant
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Quantity
40 mL
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solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
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Quantity
0 (± 1) mol
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solvent
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Synthesis routes and methods III

Procedure details

The imine from benzaldehyde and benzylamine (19.5 g; 0.1 mole) was heated with phosphorous acid (8.2 g; 0.1 mole) and triethylamine (10.1 g; 0.1 mole) for 2 hours at reflux (125°-130°). After cooling to 90° the reaction mixture was diluted with water (50 ml), basified (NaOH) and extracted with chloroform. The extract was concentrated by evaporation of the chloroform and triethylamine to yield dibenzylamine 19.3 g (98% yield).
[Compound]
Name
imine
Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
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reactant
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19.5 g
Type
reactant
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Quantity
8.2 g
Type
reactant
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Quantity
10.1 g
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reactant
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0 (± 1) mol
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50 mL
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solvent
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Yield
98%

Synthesis routes and methods IV

Procedure details

Under an argon-gas atmosphere, 5 mL of dehydrated methanol, 505 μL (5.0 mmol) of benzaldehyde (MW: 106.12), 545 μL (5.0 mmol) of benzylamine (MW: 107.15), 566 μL (15.0 mmol) of formic acid (MW: 46.43), and 5.90 mg (0.01 mmol, S/C=500) of the iridium catalyst Ir-7 (MW: 590.13) were introduced in a 20-mL Schlenk tube, and the mixture was stirred while heating at 60° C. for 1.5 hr. After distillation of the solvent, a saturated sodium hydrogen carbonate solution was added, then a product was extracted with methylene chloride, the organic layer was washed with water, and the product was dried with sodium sulfate. The drying agent was removed by filtration and the methylene chloride was distilled away to give a crude product dibenzylamine. Its conversion rate was 100% based on NMR measurement, with 95% of dibenzylamine, 3% of tribenzylamine, and 2% of benzyl alcohol.
Quantity
505 μL
Type
reactant
Reaction Step One
Quantity
545 μL
Type
reactant
Reaction Step One
Quantity
566 μL
Type
reactant
Reaction Step One
Quantity
5.9 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

The dibenzylamine salt of atorvastatin was synthesized by preparing a stock solution of the free acid of atorvastatin (U.S. Pat. No. 5,273,995) in acetonitrile (1 g in 40 mL of ACN). A solution of dibenzylamine was prepared by dissolving 351.05 mg (1.0 equivalents) in acetonitrile (100 mL). The stock solution of atorvastatin free acid was added to the counterion solution with stirring. Over time, additional acetonitrile was added to prevent formation of a gel (100 mL), and the solid was allowed to stir. After 4 days of stirring at ambient temperature, the solids were isolated by vacuum filtration using a Buchner funnel fitted with a paper filter (#2 Whatman). The solids were rinsed with acetonitrile (75 mL), and placed in a 25° C. oven under nitrogen to dry overnight to afford atorvastatin dibenzylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
gel
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
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Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,380
Citations
S Doğan, CM Balcı, S Beşli - Inorganica Chimica Acta, 2018 - Elsevier
In this study, octachlorocyclotetraphosphazene, (1) and mono-spiro-1,3-propanedioxycyclotetraphosphazene, (2) were reacted with dibenzylamine to obtain cyclotetraphosphazenes …
Number of citations: 7 www.sciencedirect.com
MA Ratcliff Jr, JK Kochi - The Journal of Organic Chemistry, 1972 - ACS Publications
Direct irradiation of A+ V-dibenzylamme in solution at 254 nm leads to efficient homolysis of thebenzylnitrogen bond. Product studies show that the subsequent dark reactions observed …
Number of citations: 18 pubs.acs.org
JM Rho, GD Anderson, SD Donevan, HS White - Epilepsia, 2002 - Wiley Online Library
… , we confirmed that the activity of l-(+)-BHB was due to dibenzylamine, a chemical contaminant. … Dibenzylamine also was identified in l-(+)-BHB from different lots obtained through both …
Number of citations: 205 onlinelibrary.wiley.com
A Ramazani, A Mahyari - Helvetica Chimica Acta, 2010 - Wiley Online Library
Reaction of an isocyanide with an iminium ion intermediate, formed by reaction between 2‐formylbenzoic acid and dibenzylamine in the presence of silica nanoparticles (silica NP, ca. …
Number of citations: 79 onlinelibrary.wiley.com
YC Wang, H Morawetz - Journal of the American Chemical …, 1976 - ACS Publications
Dibenzyl ether exhibits a normal fluorescence with a peak at 285 nm and an excimer band at 335 nm. The ratio of the emission intensities of monomer and dimer (µ/Id) is linear in the …
Number of citations: 82 pubs.acs.org
Y Shi, DJ Noelle, M Wang, AV Le, H Yoon… - Journal of Power …, 2016 - Elsevier
A thermal-runaway retardant (TRR) of lithium-ion batteries (LIBs), dibenzylamine (DBA), is investigated. In a TRR-modified LIB, DBA can be encapsulated in packages made of inert …
Number of citations: 22 www.sciencedirect.com
L Aschwanden, T Mallat, JD Grunwaldt… - Journal of Molecular …, 2009 - Elsevier
… Here, we report the oxidation of dibenzylamine to … a catalyst, since an Au/dibenzylamine mass ratio of higher than 25 was … in the oxidative dehydrogenation of dibenzylamine. Beside the …
Number of citations: 50 www.sciencedirect.com
J Vicente, I Saura-Llamas, J Turpín… - …, 1999 - ACS Publications
… time the orthopalladation of dibenzylamine and the synthesis … We attempted a double orthometalation of dibenzylamine … palladate two molecules of dibenzylamine by refluxing 3b in …
Number of citations: 81 pubs.acs.org
ML Sears, EH Barany - Archives of Ophthalmology, 1960 - jamanetwork.com
Early studies dealing with the effects of stimulation and extirpation of the cervical sympathetic nervous system on the intraocular pressure were concerned mainly with the vascular …
Number of citations: 133 jamanetwork.com
RA Shaw, M Woods - Journal of the Chemical Society, Dalton …, 1975 - pubs.rsc.org
… dichloride and phenylphosphonothioic dichloride with dibenzylamine.2 The reactions are complex because the bulkiness of dibenzylamine permits competitive solvolysis reactions. …
Number of citations: 9 pubs.rsc.org

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